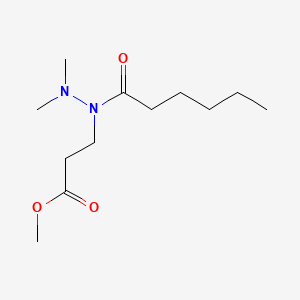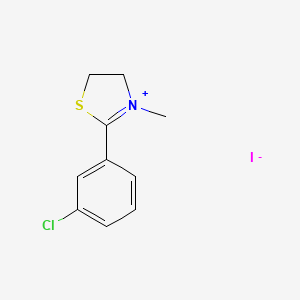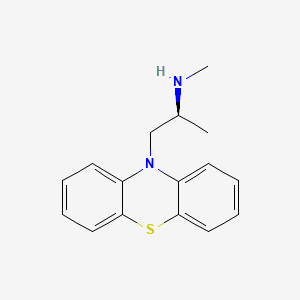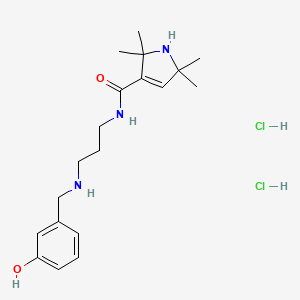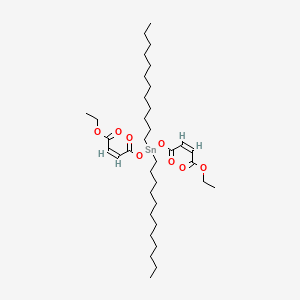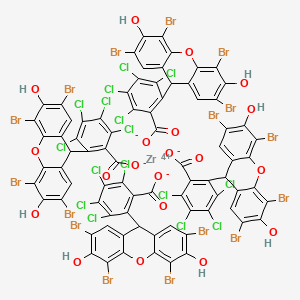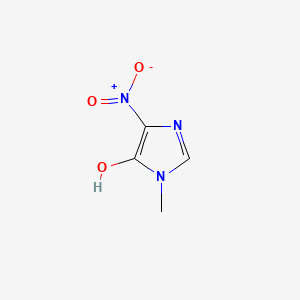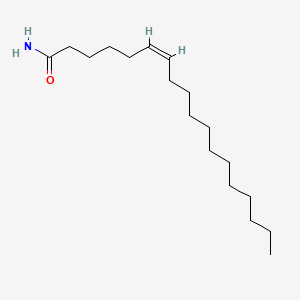
Petroselinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Petroselinamide is a chemical compound derived from petroselinic acid, which is a monounsaturated omega-12 fatty acid. It is known for its presence in various plant oils, particularly those from the Apiaceae family, such as parsley, coriander, and dill
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This method involves the reaction of petroselinic acid with urea under controlled conditions to yield petroselinamide. The reaction typically requires a high-boiling antioxidant to control polymerization and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques that prioritize yield and purity. One common method is solid-phase peptide synthesis, which allows for the routine synthesis of complex peptide sequences, including this compound . This method is scalable and can be automated, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Petroselinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
Petroselinamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Wirkmechanismus
The mechanism of action of petroselinamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical processes, including enzyme activity and cellular signaling pathways. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Petroselinic Acid: A positional isomer of oleic acid, petroselinic acid is the parent compound of petroselinamide and shares similar properties.
Oleic Acid: Another monounsaturated fatty acid, oleic acid differs from petroselinic acid in the position of the double bond.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of an amide group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
24222-02-4 |
|---|---|
Molekularformel |
C18H35NO |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
(Z)-octadec-6-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H2,19,20)/b13-12- |
InChI-Schlüssel |
AWIZWICJDMFGHV-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)N |
Kanonische SMILES |
CCCCCCCCCCCC=CCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)
